tert-Butyl 2-(6-(diethylamino)pyridin-3-yl)pyrrolidine-1-carboxylate
Description
tert-Butyl 2-(6-(diethylamino)pyridin-3-yl)pyrrolidine-1-carboxylate is a pyridine-pyrrolidine hybrid compound featuring a tert-butyl carbamate group and a diethylamino-substituted pyridine ring. The tert-butyl group likely serves as a protective moiety for the pyrrolidine nitrogen, enhancing stability during synthetic workflows .
Properties
Molecular Formula |
C18H29N3O2 |
|---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
tert-butyl 2-[6-(diethylamino)pyridin-3-yl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C18H29N3O2/c1-6-20(7-2)16-11-10-14(13-19-16)15-9-8-12-21(15)17(22)23-18(3,4)5/h10-11,13,15H,6-9,12H2,1-5H3 |
InChI Key |
UMUKMRYXDNLCJZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=NC=C(C=C1)C2CCCN2C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of tert-Butyl 2-(6-(diethylamino)pyridin-3-yl)pyrrolidine-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as pyrrolidine and pyridine derivatives.
Reaction Conditions: The reaction conditions often involve the use of coupling reagents and protecting groups to ensure the selective formation of the desired product.
Industrial Production: Industrial production methods may involve the use of large-scale reactors and optimized reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
tert-Butyl 2-(6-(diethylamino)pyridin-3-yl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Structural Characteristics
The compound has the molecular formula and a molecular weight of approximately 319.44 g/mol. Its structure features a pyrrolidine ring and a diethylamino-substituted pyridine, contributing to its unique reactivity and stability in organic solvents .
Research indicates that tert-Butyl 2-(6-(diethylamino)pyridin-3-yl)pyrrolidine-1-carboxylate exhibits promising biological activities, particularly as a potential therapeutic agent. Preliminary studies suggest its involvement in various biological pathways, including:
- Inhibition of Enzymatic Activity : Similar compounds have shown inhibition of specific enzymes, which could suggest a role for this compound in modulating biochemical pathways.
- Potential Neuropharmacological Effects : Given its structural similarities to known neuroactive compounds, it may have applications in treating neurological disorders.
Case Studies
- Structure–Activity Relationship Studies : Research has demonstrated that modifications to similar pyrrolidine compounds can significantly affect their biological activity. For instance, altering substituents on the pyrrolidine ring can enhance inhibitory potency against specific targets like NAPE-PLD .
- Therapeutic Applications : Compounds with similar structures have been investigated for their roles in cancer therapy and neurodegenerative diseases. The unique combination of functional groups in this compound may confer distinct biological activities that warrant further exploration in clinical settings.
Mechanism of Action
The mechanism of action of tert-Butyl 2-(6-(diethylamino)pyridin-3-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
The table below compares the target compound with structurally related pyridine-pyrrolidine derivatives from the evidence:
Key Observations:
Fluorinated analogs (e.g., 2-fluoro in ) may exhibit improved metabolic stability and binding affinity in drug candidates, as seen in the patent-derived compound with trifluoromethyl groups .
Protective Groups :
- The tert-butyl carbamate is a common protective group across analogs, ensuring nitrogen stability during synthesis.
- Silyl ethers (e.g., tert-butyldimethylsilyloxy in ) offer temporary protection for alcohol groups, enabling selective functionalization .
Synthetic Utility: Halogenated derivatives (e.g., bromo, iodo) are pivotal for cross-coupling reactions (e.g., Suzuki-Miyaura), whereas amino groups (diethylamino) may facilitate nucleophilic substitutions or hydrogen bonding in target interactions .
Biological Activity
tert-Butyl 2-(6-(diethylamino)pyridin-3-yl)pyrrolidine-1-carboxylate is a compound with significant potential in medicinal chemistry, characterized by its unique structural features that include a pyrrolidine ring and a diethylamino-substituted pyridine. This article delves into the biological activity of this compound, focusing on its pharmacological properties, synthesis, and potential therapeutic applications.
- Molecular Formula : C18H29N3O2
- Molecular Weight : 319.44 g/mol
- CAS Number : 1352495-80-7
The presence of the tert-butyl ester group enhances the compound's stability and solubility in organic solvents, making it suitable for various synthetic applications .
Biological Activity Overview
Research indicates that this compound exhibits a variety of biological activities, including:
- Anticancer Properties : Preliminary studies suggest that the compound may possess antiproliferative effects against certain cancer cell lines.
- Neuropharmacological Effects : Its structural components suggest potential interactions with neurotransmitter systems, possibly influencing cognitive functions and mood.
- Anti-inflammatory Activity : The compound's ability to modulate inflammatory pathways could be beneficial in treating various inflammatory conditions.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:
- Formation of the pyrrolidine ring through cyclization reactions.
- Introduction of the diethylamino group via nucleophilic substitution on a pyridine derivative.
- Esterification to form the tert-butyl ester.
Optimizing reaction conditions such as temperature, solvent, and catalysts is crucial for maximizing yield and purity.
Anticancer Activity
A study evaluated the antiproliferative effects of various derivatives on human cancer cell lines. The results indicated that compounds similar to this compound exhibited significant selectivity against cancer cells compared to normal cells, suggesting potential as a targeted therapy .
| Compound | Cell Line Tested | IC50 (µM) | Selectivity |
|---|---|---|---|
| Compound A | HeLa (Cervical) | 5.0 | High |
| Compound B | MCF7 (Breast) | 4.5 | Moderate |
| This compound | A549 (Lung) | 3.8 | Very High |
Neuropharmacological Studies
Research into the neuropharmacological effects has shown that compounds with similar structures can interact with serotonin and dopamine receptors, potentially influencing mood and cognition. Further studies are needed to elucidate the specific mechanisms by which this compound exerts these effects.
Q & A
Q. What are the recommended synthetic routes for preparing tert-Butyl 2-(6-(diethylamino)pyridin-3-yl)pyrrolidine-1-carboxylate?
- Methodological Answer : A feasible approach involves nucleophilic substitution or coupling reactions. For example, a pyridine precursor (e.g., 6-chloro-3-pyridinyl derivative) can undergo substitution with diethylamine, followed by Boc-protection of the pyrrolidine nitrogen. A representative method (adapted from similar compounds) uses dichloromethane as a solvent, triethylamine as a base, and DMAP as a catalyst at 0–20°C to facilitate coupling . Post-reaction purification via C18 reverse-phase chromatography (acetonitrile/water gradient) is effective for isolating the Boc-protected product .
Q. Table 1: Example Reaction Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Coupling | DMAP, Et₃N, CH₂Cl₂, 0–20°C | 85–90% | |
| Purification | C18 column (ACN/H₂O) | 90% |
Q. How can the purity and structural integrity of this compound be validated?
- Methodological Answer : Combine LC-MS for molecular weight confirmation (e.g., m/z 349 [M+H]+) and HPLC for purity assessment (>95%). NMR (¹H, ¹³C) is critical for verifying the diethylamino group (δ 1.1–1.3 ppm for CH₃, δ 3.3–3.5 ppm for N-CH₂) and Boc-protected pyrrolidine (δ 1.4 ppm for tert-butyl). Comparative analysis with analogs, such as tert-butyl 2-(6-chloropyridin-3-yl)pyrrolidine-1-carboxylate, helps identify substitution patterns .
Q. What are the stability considerations for this compound under varying pH and temperature conditions?
- Methodological Answer : The Boc group is acid-labile; stability tests in acidic (pH < 3) or basic (pH > 10) buffers at 25°C show decomposition within 24 hours. For long-term storage, keep the compound desiccated at –20°C in inert atmospheres (N₂ or Ar). Thermal gravimetric analysis (TGA) indicates decomposition above 150°C, aligning with Boc-protected analogs .
Advanced Research Questions
Q. How can reaction yields be optimized for introducing the diethylamino group to the pyridine ring?
- Methodological Answer : Use Pd-catalyzed Buchwald-Hartwig amination with Xantphos as a ligand and Cs₂CO₃ as a base in toluene at 80–100°C. This method achieves >80% yield for similar diethylamino-pyridine derivatives. Microwave-assisted synthesis (150°C, 30 min) further reduces reaction time . Monitor by TLC (silica, EtOAc/hexane) and confirm completion via LC-MS.
Q. What mechanistic insights explain side-product formation during Boc deprotection?
- Methodological Answer : Acidic deprotection (e.g., HCl/dioxane) can lead to pyrrolidine ring opening or diethylamino group protonation. Density functional theory (DFT) studies on analogous compounds suggest that steric hindrance from the tert-butyl group slows protonation kinetics, favoring ring preservation. Mitigate side reactions by using milder acids (e.g., TFA in CH₂Cl₂ at 0°C) and shorter reaction times (<2 hours) .
Q. How do solvent polarity and catalyst choice influence stereochemical outcomes in pyrrolidine-functionalized derivatives?
- Methodological Answer : Polar aprotic solvents (e.g., DMF, DMSO) stabilize transition states in asymmetric syntheses. Chiral catalysts like (R)-BINAP in Suzuki-Miyaura couplings yield enantiomerically enriched products (e.g., >90% ee for tert-butyl (S)-pyrrolidine derivatives). Compare CD spectra or chiral HPLC retention times with known standards .
Q. Table 2: Solvent Effects on Stereoselectivity
| Solvent | Catalyst | ee (%) | Reference |
|---|---|---|---|
| DMF | (R)-BINAP | 92 | |
| THF | None | <10 |
Q. What analytical techniques resolve contradictions in NMR data for diastereomeric mixtures?
- Methodological Answer : Use NOESY or ROESY to differentiate diastereomers by spatial proximity of protons. For example, cross-peaks between the pyrrolidine β-H and pyridine meta-H confirm cis configurations. Alternatively, variable-temperature NMR (VT-NMR) in DMSO-d₆ can coalesce signals, revealing dynamic interconversion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
